2-Bromo-1-(difluoromethyl)-4-methoxybenzene 2-Bromo-1-(difluoromethyl)-4-methoxybenzene
Brand Name: Vulcanchem
CAS No.: 1214379-79-9
VCID: VC3270149
InChI: InChI=1S/C8H7BrF2O/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,8H,1H3
SMILES: COC1=CC(=C(C=C1)C(F)F)Br
Molecular Formula: C8H7BrF2O
Molecular Weight: 237.04 g/mol

2-Bromo-1-(difluoromethyl)-4-methoxybenzene

CAS No.: 1214379-79-9

Cat. No.: VC3270149

Molecular Formula: C8H7BrF2O

Molecular Weight: 237.04 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1-(difluoromethyl)-4-methoxybenzene - 1214379-79-9

Specification

CAS No. 1214379-79-9
Molecular Formula C8H7BrF2O
Molecular Weight 237.04 g/mol
IUPAC Name 2-bromo-1-(difluoromethyl)-4-methoxybenzene
Standard InChI InChI=1S/C8H7BrF2O/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,8H,1H3
Standard InChI Key WSAKDJNZGGQTJE-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C(F)F)Br
Canonical SMILES COC1=CC(=C(C=C1)C(F)F)Br

Introduction

Chemical Structure and Basic Properties

2-Bromo-1-(difluoromethyl)-4-methoxybenzene is characterized by a benzene ring featuring three key substituents: a bromine atom, a difluoromethyl group, and a methoxy group. This specific arrangement of functional groups creates a molecule with distinctive electronic and steric properties.

Basic Identification and Properties

The following table presents the essential identification and physical properties of 2-Bromo-1-(difluoromethyl)-4-methoxybenzene:

PropertyValue
CAS Number1214379-79-9
Molecular FormulaC8H7BrF2O
Molecular Weight237.04 g/mol
IUPAC Name2-bromo-1-(difluoromethyl)-4-methoxybenzene
AppearanceNot specified in available data
State at Room TemperatureNot specified in available data

This compound belongs to the family of halogenated aromatics, specifically those containing both fluorine and bromine atoms. The presence of the difluoromethyl group (-CHF2) at position 1 and the methoxy group (-OCH3) at position 4 creates a molecule with unique reactivity patterns and potential applications in various chemical processes.

Structural Features

The structure of 2-Bromo-1-(difluoromethyl)-4-methoxybenzene consists of a benzene core with three key functional groups:

  • A bromine atom at position 2 of the benzene ring

  • A difluoromethyl group (-CHF2) at position 1

  • A methoxy group (-OCH3) at position 4

This arrangement of substituents creates specific electronic effects within the molecule. The difluoromethyl group contributes to the compound's lipophilicity, while the methoxy group acts as an electron-donating substituent. The bromine atom, being a halogen, provides specific reactivity that makes this compound valuable in various synthetic applications.

Chemical Reactivity

The reactivity of 2-Bromo-1-(difluoromethyl)-4-methoxybenzene is largely determined by the functional groups present in its structure.

Reactivity of the Bromine Substituent

The bromine atom at position 2 of the benzene ring can participate in various reactions:

  • Cross-coupling reactions with organometallic reagents

  • Metal-halogen exchange reactions with strong bases

  • Nucleophilic aromatic substitution under appropriate conditions

These reactions make 2-Bromo-1-(difluoromethyl)-4-methoxybenzene a versatile intermediate in the synthesis of more complex organic compounds.

Reactivity of the Methoxy Group

Comparison with Similar Compounds

Understanding the properties and applications of 2-Bromo-1-(difluoromethyl)-4-methoxybenzene can be enhanced by comparing it with structurally related compounds.

Significance of the Difluoromethyl Group

The difluoromethyl group distinguishes this compound from other halogenated methoxybenzenes. This group can act as a hydrogen bond donor (unlike the trifluoromethyl group) while still maintaining significant electron-withdrawing character. This dual nature makes difluoromethyl-containing compounds particularly interesting in medicinal chemistry applications.

Research Findings and Future Directions

Future Research Directions

Future research on 2-Bromo-1-(difluoromethyl)-4-methoxybenzene might focus on:

  • Detailed investigation of its antimicrobial and antifungal properties

  • Exploration of its potential as a building block in the synthesis of pharmaceutical compounds

  • Studies of its interactions with specific biological targets, such as enzymes or receptors

  • Development of more efficient synthetic routes for its preparation

  • Investigation of its potential applications in materials science

These research directions could enhance our understanding of this compound and expand its potential applications in various fields.

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